BAY-1797 - 2055602-83-8

BAY-1797

Catalog Number: EVT-260972
CAS Number: 2055602-83-8
Molecular Formula: C20H17ClN2O4S
Molecular Weight: 416.876
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BAY-1797 is a potent and selective antagonist of the P2X4 receptor. [, ] It belongs to a new class of P2X4 inhibitors and is a valuable tool for in vivo studies in rodents. []

P2X receptors are ATP-gated cation channels involved in various physiological processes. The P2X4 subtype, in particular, plays a crucial role in the immune and central nervous systems, especially in neuropathic pain. [] This makes P2X4 receptors, and consequently BAY-1797, a subject of significant interest in drug discovery research.

BX430

  • Compound Description: BX430 is a known potent and selective antagonist of P2X4 receptors. []
  • Relevance: Like BAY-1797, BX430 exhibits allosteric inhibition of P2X4 receptors by binding to a similar allosteric site located at the subunit interface of the receptor's extracellular domain. [] This suggests shared structural features contributing to their binding affinity and selectivity for P2X4. Structural insights gained from BX430 binding can inform the understanding of BAY-1797's interactions with P2X4.
  • Compound Description: This series of compounds represents structural analogs of BAY-1797 where modifications were introduced to the ether linker connecting the chlorophenoxy and sulfamoylphenyl moieties. [] Specific examples (compound numbers from the cited study) include compounds with larger and more polar substituents on the ether linker. []
  • Relevance: These analogs were synthesized and evaluated to investigate the impact of the ether linker on P2X4 inhibitory potency and CYP3A4 induction. [] The study revealed that incorporating larger and more polar substituents in this region could reduce PXR binding, a key factor in CYP3A4 induction, while maintaining P2X4 inhibitory activity comparable to BAY-1797. [] This highlights the importance of the ether linker in modulating both the pharmacological activity and the metabolic liability of this class of P2X4 antagonists.

Compound 71 & 73

  • Compound Description: Specific compounds resulting from the exploration of the ether linker modifications. While their exact structures are not provided in the abstract, they are characterized by significantly reduced CYP induction compared to earlier analogs. []
  • Relevance: Compounds 71 and 73 demonstrate the successful application of structure-guided design to mitigate the CYP induction observed with initial P2X4 inhibitors. [] They represent a step towards compounds with improved safety profiles compared to BAY-1797, although their in vivo PK properties were not suitable for further development. [] These compounds serve as examples of how structural modifications can directly translate to improved drug-like properties.
Overview

BAY-1797 is a potent and selective antagonist of the human P2X4 receptor, a member of the purinergic receptor family that plays significant roles in various physiological processes, including pain modulation and inflammation. This compound, chemically known as N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide, has been characterized for its ability to inhibit the P2X4 receptor with an IC50 value of approximately 211 nM, making it a valuable chemical probe for research in pharmacology and therapeutic applications .

Source and Classification

BAY-1797 was developed by Bayer AG and is classified as a small molecule antagonist targeting purinergic receptors, specifically the P2X4 subtype. Its discovery was part of efforts to identify compounds that can modulate receptor activity for potential therapeutic benefits in conditions such as chronic pain and inflammatory diseases .

Synthesis Analysis

The synthesis of BAY-1797 involves several key steps:

  1. N-mesylation: The process begins with the N-mesylation of methyl 2-aminobenzoate using mesyl chloride in a moisture-free environment. This reaction leads to the formation of a sulfonamide-substituted ester.
  2. Hydrazine Reaction: The ester is then refluxed with hydrazine monohydrate in ethanol to produce sulfonamide-substituted benzoic hydrazide.
  3. Condensation: Finally, this hydrazide is condensed with aryl or heteroaryl methyl ketones in ethanol, yielding BAY-1797 along with other related compounds .

The synthesis is characterized by high yields and employs techniques such as Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) for structure elucidation.

Molecular Structure Analysis

BAY-1797 has a complex molecular structure that contributes to its biological activity. The key features include:

  • Chemical Formula: C₁₈H₁₈ClN₃O₄S
  • Molecular Weight: 397.87 g/mol
  • Structural Components: The molecule contains a chlorophenoxy group, a sulfamoyl moiety, and an acetamide structure.

The molecular structure has been analyzed using various spectroscopic methods, confirming the presence of functional groups essential for its interaction with the P2X4 receptor .

Chemical Reactions Analysis

BAY-1797 participates in specific chemical reactions primarily related to its role as a receptor antagonist:

  1. Receptor Binding: It competitively inhibits ATP binding to the P2X4 receptor, thereby blocking calcium influx into cells.
  2. Metabolism: The compound undergoes metabolic transformations that can affect its pharmacokinetic properties, including cytochrome P450-mediated oxidation which can influence its bioavailability and efficacy .

These reactions are crucial for understanding how BAY-1797 can be utilized therapeutically and how it interacts within biological systems.

Mechanism of Action

BAY-1797 exerts its effects by binding to the P2X4 receptor, inhibiting its activation by ATP. This blockade prevents calcium ion influx which is critical for various cellular processes such as neurotransmitter release and inflammatory responses. The mechanism involves:

  • Competitive Inhibition: BAY-1797 competes with ATP for binding at the receptor site.
  • Receptor Internalization Modulation: It may also influence the internalization and recycling of the P2X4 receptor, thus affecting its surface expression and functional activity .

This mechanism underpins its potential therapeutic applications in pain management and inflammation reduction.

Physical and Chemical Properties Analysis

BAY-1797 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data are often determined during synthesis but are not universally reported.

These properties are essential for formulation development and determining appropriate dosing regimens in clinical settings .

Applications

BAY-1797's primary applications lie in scientific research and potential therapeutic use:

  1. Pain Management: Due to its antagonistic effects on the P2X4 receptor, it is being investigated for use in treating chronic pain conditions.
  2. Anti-inflammatory Research: Its ability to modulate inflammatory responses makes it a candidate for further studies in inflammatory diseases.
  3. Pharmacological Studies: As a selective antagonist, BAY-1797 serves as a valuable tool for understanding P2X4 receptor biology and developing new therapeutic strategies targeting purinergic signaling pathways .

Properties

CAS Number

2055602-83-8

Product Name

BAY-1797

IUPAC Name

N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide

Molecular Formula

C20H17ClN2O4S

Molecular Weight

416.876

InChI

InChI=1S/C20H17ClN2O4S/c21-15-7-4-8-17(12-15)27-18-10-9-16(13-19(18)28(22,25)26)23-20(24)11-14-5-2-1-3-6-14/h1-10,12-13H,11H2,(H,23,24)(H2,22,25,26)

InChI Key

CSJYMAFXYMYNCK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC3=CC(=CC=C3)Cl)S(=O)(=O)N

Solubility

Soluble in DMSO

Synonyms

BAY-1797; BAY 1797; BAY1797;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.